3-甲氧基-N-(4-甲基吡啶-2-基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

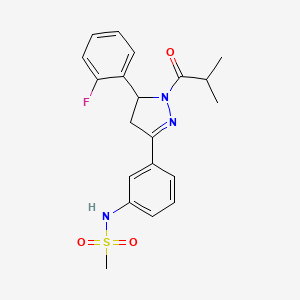

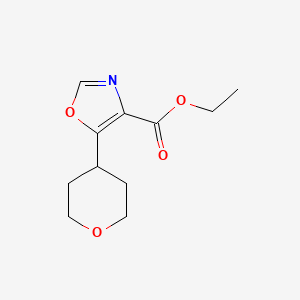

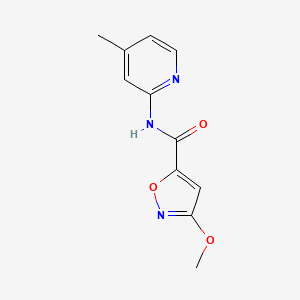

“3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide” is a compound that contains an isoxazole ring. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of immense importance due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of isoxazoles, including “3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide”, is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . This structure is significant to medicinal chemists as it provides the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .科学研究应用

有机化学中的合成和表征

研究集中在与 3-甲氧基-N-(4-甲基吡啶-2-基)异恶唑-5-甲酰胺相关的化合物的合成和表征上,特别关注它们的细胞毒活性。例如,Hassan 等人 (2014) 合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,并研究了它们对艾氏腹水癌细胞的体外细胞毒活性 (Hassan 等人,2014)。

具有治疗潜力的新型化合物

Abu-Hashem 等人 (2020) 等研究合成了源自维斯那金酮和凯林酮的苯并二呋喃基、1,3,5-三嗪和氧杂二氮杂卓等新的化学结构。这些化合物已筛选出它们的环氧合酶抑制、镇痛和抗炎活性 (Abu-Hashem 等人,2020)。

药物化学中的结构研究

Pathirana 等人 (2013) 探讨了吡唑衍生物中甲酰胺基的 N-N 迁移,揭示了类似化合物在药物化学中的结构行为 (Pathirana 等人,2013)。

在抗肿瘤和抗病毒研究中的作用

已合成与 3-甲氧基-N-(4-甲基吡啶-2-基)异恶唑-5-甲酰胺相关的化合物,并评估了它们的抗肿瘤和抗病毒活性。例如,Stevens 等人 (1984) 合成了 8-甲酰基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮,并研究了它对 L-1210 和 P388 白血病的活性 (Stevens 等人,1984)。

在复杂有机化合物合成中的应用

Serebryannikova 等人 (2019) 的研究重点是异恶唑和恶唑-4-羧酸衍生物的合成,证明了该化合物在创建复杂有机结构中的效用 (Serebryannikova 等人,2019)。

新型药物制剂的开发

Tokuhara 等人 (2018) 等对新型化合物合成(例如那些化合物)的进一步研究导致发现了具有潜在治疗用途的强效肾素抑制剂 (Tokuhara 等人,2018)。

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the development of alternate metal-free synthetic routes and the exploration of the potential application of isoxazoles with significant biological interests . The progress in the chemistry and biological activity of isoxazole derivatives could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

3-methoxy-N-(4-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-3-4-12-9(5-7)13-11(15)8-6-10(16-2)14-17-8/h3-6H,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBXJBYHHKOLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)

![3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide](/img/structure/B2987919.png)

![1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2987920.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2987921.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)